molecular formula C7H7ClN2O B14856450 1-(3-Amino-5-chloropyridin-4-YL)ethanone

1-(3-Amino-5-chloropyridin-4-YL)ethanone

Cat. No.: B14856450
M. Wt: 170.59 g/mol
InChI Key: DLDXQOVUVHFDDT-UHFFFAOYSA-N
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Description

1-(3-Amino-5-chloropyridin-4-yl)ethanone is a substituted pyridine derivative featuring an ethanone (acetyl) group at position 4, an amino (-NH₂) group at position 3, and a chlorine atom at position 5 of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. The amino group acts as an electron donor, while the chlorine atom is electron-withdrawing, creating a polarized molecular structure that may influence reactivity, solubility, and biological interactions . Although direct references to this compound are absent in the provided evidence, structurally related analogs and their properties offer insights for comparison.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(3-amino-5-chloropyridin-4-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,9H2,1H3

InChI Key

DLDXQOVUVHFDDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NC=C1N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-chloropyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-chloropyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-chloropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Amino-5-chloropyridin-4-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-chloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on proteins or interfering with nucleic acid synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key analogs of 1-(3-Amino-5-chloropyridin-4-yl)ethanone, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituents (Pyridine Positions) Key Properties/Applications Source
1-(3-Aminopyridin-4-yl)ethanone 13210-52-1 C₇H₈N₂O NH₂ (3), COCH₃ (4) Intermediate in drug synthesis
1-(3-Chloro-5-fluoropyridin-2-yl)ethanone 1256819-31-4 C₇H₄ClFNO Cl (3), F (5), COCH₃ (2) Halogenated analog; GC/FTIR studies
1-(2-Chlorophenyl)ethanone 2142-68-9 C₈H₇ClO Cl (2-phenyl), COCH₃ Fragrance synthesis; industrial uses
1-(2-Chloropyrimidin-4-yl)ethanone 1312535-78-6 C₆H₅ClN₂O Cl (2-pyrimidinyl), COCH₃ (4) Pharmaceutical intermediate
1-(5-Amino-2,4-dihydroxyphenyl)ethanone 5528-13-2 C₈H₉NO₃ NH₂ (5), OH (2,4), COCH₃ Antioxidant potential; synthesis via nitro reduction

Key Comparisons:

Substituent Effects on Reactivity: The amino group in 1-(3-Aminopyridin-4-yl)ethanone enhances nucleophilicity at position 3, facilitating electrophilic substitutions. In contrast, the chlorine atom in 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone deactivates the ring, directing reactions to specific positions .

Biological Activity: Chlorinated analogs like 1-(2-Chlorophenyl)ethanone exhibit antifungal and antioxidant activities, suggesting that the chlorine atom in the target compound may enhance similar properties .

Synthetic Challenges: Introducing both amino and chlorine groups onto the pyridine ring requires sequential protection-deprotection strategies. For example, nitro groups (as in ) can be reduced to amines post-chlorination to avoid side reactions. Microwave-assisted synthesis (as in ) could optimize reaction efficiency for similar ethanone derivatives.

Physical Properties: Melting points of related compounds vary significantly: 1-(4-Amino-piperidin-1-yl)-ethanone HCl melts at 231–234°C , while non-ionic analogs like 1-(2-Chlorophenyl)ethanone are liquids at room temperature . The target compound’s melting point is likely intermediate, influenced by hydrogen bonding from the amino group.

Q & A

Q. What are the recommended synthetic routes for 1-(3-amino-5-chloropyridin-4-yl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted pyridine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include nucleophilic substitution on pre-functionalized pyridine scaffolds. Reaction optimization should focus on temperature control (60–80°C), solvent selection (dry toluene or dichloromethane), and stoichiometric ratios to minimize side reactions like over-chlorination or decomposition. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For unambiguous determination of crystal packing and bond angles (using software like SHELXL for refinement) .
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
  • Waste disposal : Segregate halogenated organic waste for incineration. Avoid aqueous disposal due to potential environmental persistence.
  • Emergency measures : For skin contact, wash with copious water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
  • Electron density maps : To identify nucleophilic/electrophilic sites.
  • HOMO-LUMO gaps : Correlate with chemical hardness (η) and reactivity (smaller gaps indicate higher reactivity).
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvation. Validate results against experimental UV-Vis spectra .

Q. What contradictions exist in reported crystallographic data for similar pyridine-based ethanones, and how can they be resolved?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-Cl vs. C-N distances) may arise from:
  • Polymorphism : Different crystal packing due to solvent of crystallization.
  • Thermal motion artifacts : Refine anisotropic displacement parameters in SHELXL.
  • Data resolution : Use synchrotron radiation for high-resolution datasets. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can synthetic routes be optimized to address low yields in the acylation of 3-amino-5-chloropyridine derivatives?

  • Methodological Answer :
  • Catalyst screening : Test alternatives to AlCl₃, such as FeCl₃ or ionic liquids, to reduce side reactions.
  • Microwave-assisted synthesis : Reduce reaction time (10–15 mins vs. hours) and improve regioselectivity.
  • Protecting groups : Temporarily protect the amino group (e.g., Boc) to prevent undesired coupling .

Q. What advanced spectroscopic techniques (e.g., 2D NMR, in situ IR) are used to monitor dynamic processes in reactions involving this compound?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures (e.g., reaction intermediates).
  • In situ IR spectroscopy : Track real-time carbonyl group reactivity during acylation.
  • XPS : Analyze surface composition in catalytic applications .

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